3-Bromo-3',4'-dimethylbenzophenone
Description
3-Bromo-3',4'-dimethylbenzophenone is a brominated derivative of dimethylbenzophenone, featuring a benzophenone backbone substituted with a bromine atom at the 3-position and methyl groups at the 3' and 4' positions. For example, brominated acetophenones (e.g., 3'-bromoacetophenone) are synthesized using bromination of acetophenone derivatives , and similar methodologies may apply here. The compound’s structural complexity and substituent positions make it valuable in organic synthesis, particularly in cross-coupling reactions or as an intermediate for pharmaceuticals and materials science .
Properties
IUPAC Name |
(3-bromophenyl)-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXRWJCBXMOMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373645 | |
| Record name | 3-Bromo-3',4'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844879-49-8 | |
| Record name | (3-Bromophenyl)(3,4-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-3',4'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’,4’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-bromobenzoyl chloride and 3,4-dimethylbenzene (xylene) as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of 3-Bromo-3’,4’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3’,4’-dimethylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted benzophenones.
Oxidation Reactions: Carboxylic acids or ketones.
Reduction Reactions: Alcohols or alkanes.
Scientific Research Applications
3-Bromo-3’,4’-dimethylbenzophenone is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Bromo-3’,4’-dimethylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic attack on the carbonyl carbon and electrophilic substitution on the aromatic ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Bromo-3',4'-dimethylbenzophenone with structurally related benzophenone derivatives, focusing on substituents, molecular properties, synthesis, and applications.
Table 1: Structural and Functional Comparison of Benzophenone Derivatives
Key Insights:
Substituent Effects on Reactivity and Properties Bromine Position: Bromine at the 3-position (vs. 4-position in 4-Bromo-3',4'-(ethylenedioxy)benzophenone) alters electronic effects, influencing reactivity in cross-coupling reactions . Methyl vs. Electron-Withdrawing Groups: The nitro group in 3-Bromo-3'-nitrobenzophenone increases electrophilicity, enabling nucleophilic aromatic substitution, whereas methyl groups are electron-donating .
Synthetic Methodologies Brominated benzophenones are typically synthesized via halogenation (e.g., Br₂/FeBr₃) or Suzuki-Miyaura coupling using bromophenyl boronic acids . Ethylenedioxy and piperidinomethyl derivatives require additional steps, such as etherification or Mannich reactions, to introduce oxygen- or nitrogen-containing groups .
Physicochemical Properties Polymorphism: 4,4'-Dimethylbenzophenone exhibits three polymorphic forms due to methyl group flexibility, suggesting that this compound may also display polymorphism under varying conditions .
Applications Organic Synthesis: Brominated derivatives serve as intermediates in palladium-catalyzed cross-coupling (e.g., with alkyl bromides) to construct complex architectures . Photoreactivity: Benzophenones with electron-withdrawing groups (e.g., nitro, bromo) are studied for UV-induced reactions, such as hydrogen abstraction or radical formation .
Research Findings and Challenges
- Theoretical vs. Experimental Data: Computational studies (e.g., B3LYP methods) predict structural parameters for benzophenones but slightly overestimate bond lengths compared to experimental data due to gas-phase vs. condensed-phase differences .
- Hazard Profiles: Brominated benzophenones may pose environmental and health risks (e.g., acute toxicity), necessitating careful handling .
- Knowledge Gaps: Limited data on the target compound’s melting point, solubility, and catalytic performance highlight the need for further experimental characterization.
Biological Activity
3-Bromo-3',4'-dimethylbenzophenone (CAS No. 844879-49-8) is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a bromine atom and two methyl groups attached to the benzophenone framework. The molecular formula is .
| Property | Value |
|---|---|
| Molecular Weight | 303.17 g/mol |
| Melting Point | 75-78 °C |
| Solubility | Soluble in organic solvents |
| LogP | 3.5 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its interactions with various molecular targets within cells. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Induction of Apoptosis : Research indicates that this compound can induce programmed cell death in cancer cells, making it a candidate for anticancer therapy.
- Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress and damage.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and pancreatic cancer cells. The IC50 values ranged from 10 µM to 30 µM, indicating potent activity against these cell types .
- Apoptotic Mechanism : Flow cytometry analysis revealed that treatment with this compound led to an increase in annexin V-positive cells, suggesting activation of the apoptotic pathway. The compound was found to activate caspase-3, an essential enzyme in the apoptosis cascade .
Enzyme Inhibition Studies
Research has also focused on the compound's ability to inhibit specific enzymes:
- GAPDH Inhibition : A study highlighted that this compound acts as a covalent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. This inhibition was associated with reduced proliferation in pancreatic cancer cells .
Case Study 1: Breast Cancer Cell Lines
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 30 | 30 |
The data indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
Case Study 2: Pancreatic Cancer Cells
In another study involving pancreatic cancer (PANC-1) cells, the compound was shown to induce apoptosis through mitochondrial pathways:
| Treatment Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| Control | 5 |
| 10 | 15 |
| 20 | 35 |
| 30 | 60 |
The significant increase in apoptosis at higher concentrations emphasizes the compound's therapeutic potential against resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
